Ethynodiol testosterone ester is a synthetic steroid compound derived from testosterone. It is primarily classified as a progestin, which is a synthetic form of the naturally occurring female sex hormone progesterone. This compound is notable for its applications in hormonal therapies, particularly in contraceptive formulations.
The synthesis of ethynodiol testosterone ester typically involves several key steps:
The reaction conditions are crucial for achieving high yields. Typically, the reaction is carried out in an alcoholic solvent under controlled temperatures to facilitate the formation of the desired ester without significant side reactions. The final product can be purified through crystallization techniques.
Ethynodiol testosterone ester has a complex molecular structure characterized by its steroid backbone, which consists of four fused carbon rings. The specific structure includes:
The compound features various functional groups:
Ethynodiol testosterone ester can undergo several chemical reactions:
The reactivity of ethynodiol testosterone ester is influenced by its structural components, particularly the presence of the ethynyl group, which can stabilize certain intermediates during chemical transformations.
Ethynodiol testosterone ester acts primarily through its interaction with progesterone receptors in target tissues:
Studies have shown that this mechanism effectively reduces fertility rates when used as part of contraceptive regimens.
Ethynodiol testosterone ester is primarily utilized in:
This compound exemplifies a significant advancement in synthetic steroid chemistry with important implications for reproductive health and hormonal regulation.
Ethynodiol diacetate (17α-ethynylestr-4-ene-3β,17β-diol diacetate) is synthesized via stereoselective reduction and esterification of norethisterone (17α-ethynyl-19-nortestosterone). The critical step involves lithium tri-tert-butoxyaluminum hydride-mediated reduction of the C3 ketone group in norethisterone, yielding the 3β-alcohol configuration essential for biological activity. Subsequent acetylation with acetic anhydride produces the diacetate ester at C3β and C17β positions [8]. This route ensures high regioselectivity, with the bulky reducing agent preventing formation of the undesired 3α-epimer.
Alternative pathways leverage microbial biotransformation. Cunninghamella elegans hydroxylates ethynodiol diacetate at C6α, C6β, and C10β positions, generating metabolites like 17α-ethynylestr-4-en-3β,17β-diacetoxy-6α-ol. Plant cell cultures (Ocimum basilicum, Azadirachta indica) facilitate ester hydrolysis, oxidation, and structural rearrangement, yielding derivatives such as 17α-ethynyl-17β-hydroxyestr-4-en-3-one (norethisterone) [3]. These biotransformations provide efficient routes to novel steroid analogs with modified pharmacological profiles.
Table 1: Biotransformation Products of Ethynodiol Diacetate
Biotransformation Agent | Major Products | Reaction Type | ||
---|---|---|---|---|
Cunninghamella elegans | 6α-hydroxy, 6β-hydroxy, 10β-hydroxy esters | Stereoselective hydroxylation | ||
Ocimum basilicum | Norethisterone, 5α-dihydro derivatives | Hydrolysis, oxidation, rearrangement | ||
Azadirachta indica | 17-ketone, 3β-alcohol | Selective deacetylation |
Ethynodiol diacetate crystallizes in monoclinic space groups (e.g., P2₁) with two independent molecules per asymmetric unit. X-ray diffraction reveals that the steroid nucleus adopts a planar trans-fusion of rings A/B/C, while ring D exhibits a slight envelope conformation. The acetyl groups at C3β and C17β orient perpendicular to the steroid plane, minimizing steric clashes. The ethynyl group at C17α projects outward, enabling receptor binding [6] [8].
Comparative analysis with testosterone esters shows ethynodiol diacetate’s unique C3β-acetate configuration, contrasting with testosterone esters (e.g., enanthate, cypionate) that feature C17β-esters only. This structural difference alters hydrogen-bonding networks: ethynodiol diacetate forms intermolecular C-H···O bonds between C21 hydrogens and carbonyl oxygens (O3), stabilizing crystal packing with interaction energies of -51.1 to -60.8 kJ/mol [6].
Ethynodiol diacetate’s structural dynamics diverge significantly from conventional testosterone esters due to its 19-nor configuration (lacking C19 methyl group) and dual esterification:
Testosterone undecanoate’s elongated aliphatic chain (C11) increases hydrophobic interactions but reduces crystal stability vs. ethynodiol’s compact esters.
Solubility in Lipid Matrices:Ethynodiol diacetate displays lower solubility in medium-chain triglycerides (46 mg/g) than testosterone decanoate (88 mg/g) due to reduced aliphatic character. This property influences prodrug release kinetics from depot formulations [6].
Table 2: Crystallographic Parameters of Testosterone Esters
Ester | Space Group | Asymmetric Unit | Key Intermolecular Interaction | Interaction Energy (kJ/mol) | ||
---|---|---|---|---|---|---|
Ethynodiol diacetate | P2₁ | 2 molecules | C21–H···O3 (carbonyl) | -60.8 | ||
Testosterone enanthate | P2₁ | 2 molecules | C21–H···O3, C19–H···O1 | -45.1 to -29.3 | ||
Testosterone cypionate | P2₁2₁2 | 2 molecules | C7–H···O3 | -50.4 | ||
Testosterone undecanoate | P2₁ | 2 molecules | C21–H···O3 | -51.1 |
FT-IR Spectroscopy
Characteristic absorptions include:
NMR Spectroscopy
¹H and ¹³C NMR data reveal key structural features:
X-ray Diffraction (XRD)
Powder XRD patterns show distinct peaks for ethynodiol diacetate at:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7